Nitrosocyanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

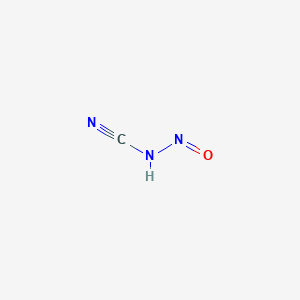

nitrosocyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHN3O/c2-1-3-4-5/h(H,3,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTNFPKCZOOOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)NN=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.039 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62132-81-4 | |

| Record name | Nitrosocyanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062132814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NITROSOCYANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P00LQ86UFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Scientific Research Applications

- Carcinogenicity Studies

-

DNA Interaction Studies

- Research has demonstrated that nitrosamines, including this compound, can form DNA adducts that are pivotal in the carcinogenesis process. These interactions lead to mutations that may initiate cancer development . The electrophilic nature of this compound facilitates its reaction with DNA, resulting in various adducts that can disrupt normal cellular functions.

-

Mutagenicity Testing

- This compound has been utilized in mutagenicity assays, such as the Salmonella reverse mutation test. It has shown positive results, indicating its potential to induce mutations without metabolic activation . This property is crucial for understanding the mechanisms through which nitrosamines contribute to cancer.

- Toxicological Assessments

Table 1: Carcinogenic Effects of this compound in Animal Studies

Table 2: DNA Adduct Formation from this compound

| Adduct Type | Formation Mechanism | Biological Impact |

|---|---|---|

| O6-methylguanine | Alkylation of guanine bases | Misreading during DNA replication |

| N7-methylguanine | Electrophilic attack | Potentially leads to mutations |

Case Studies

- Chronic Exposure Studies

- Mechanistic Studies

- Comparative Analysis with Other Nitrosamines

Preparation Methods

Tert-Butyl Nitrite (TBN)-Mediated Nitrosation

TBN has emerged as a versatile nitrosating agent under solvent-free, acid-free conditions. For example, N-methylcyanamide (CH₃–NH–C≡N) could undergo nitrosation with TBN at 60–80°C, yielding N-nitroso-N-methylcyanamide (CH₃–N(NO)–C≡N). This method avoids acidic conditions that might hydrolyse the cyanamide group. Key advantages include:

Nitric Oxide (NO) Under Pressure

Patent US3090786A demonstrates nitroso group incorporation via NO gas under superatmospheric pressure. Applying this to N-ethylcyanamide (C₂H₅–NH–C≡N) in hexane at 100°C and 390 psi NO pressure could yield N-nitroso-N-ethylcyanamide. This method’s scalability is proven for aromatic nitrosamines, achieving 98% yield in 18 hours.

Table 1 : Comparative Nitrosation Methods for Cyanamide Derivatives

Condensation Reactions with Nitroso Intermediates

An alternative route involves coupling pre-formed nitroso compounds with cyanamide or its derivatives. For instance, nitrosobenzene (C₆H₅–NO) could react with cyanamide in the presence of a base, though this remains speculative.

Photochemical Generation of Nitroso Species

Recent advances in continuous flow photochemistry enable efficient nitrosoarene synthesis. Adapting this to aliphatic systems, tert-butyl nitrite (TBN) and cyanamide derivatives in a flow reactor at 365 nm irradiation could generate nitrosocyanamide. Flow systems enhance safety and reproducibility, critical for handling unstable intermediates.

Acid-Catalysed Condensation

Under acidic conditions, nitrosyl chloride (NOCl) might react with cyanamide, though competing hydrolysis of the cyanamide group (–C≡N → –COOH) is a concern. Controlled pH (pH 3–5) and low temperatures (0–5°C) could mitigate this, as demonstrated in nitrosamine syntheses.

Oxidation and Functional Group Interconversion

Oxidation of Cyanamide Hydrazines

Hydrazine derivatives of cyanamide (e.g., NH₂–NH–C≡N) could undergo oxidation with peroxytrifluoroacetic acid or nitric acid to install the nitroso group. For example:

$$

\text{NH}2\text{–NH–C≡N} \xrightarrow{\text{HNO}3} \text{NH}2\text{–N(NO)–C≡N} + \text{H}2\text{O}

$$

This mirrors the oxidation of N-nitrosamines to nitramines, though regioselectivity must be controlled.

Nitro-Cyanamide Reduction

Reducing nitro-cyanamide (NH₂–C≡N–NO₂) with catalysts like Pd/C under H₂ atmosphere could yield this compound:

$$

\text{NH}2\text{–C≡N–NO}2 \xrightarrow{\text{H}2, \text{Pd/C}} \text{NH}2\text{–C≡N–NO} + \text{H}_2\text{O}

$$

This pathway remains untested but aligns with known nitro group reductions.

Gas-Phase Radical Recombination

In interstellar environments, cyanamide forms via radical reactions. Analogously, gas-phase recombination of ·NH₂ and ·C≡N–NO radicals could synthesise this compound. While industrially impractical, this route highlights potential astrochemical origins.

Table 2 : Energy Barriers for Radical Recombination (Theoretical)

| Radical Pair | Energy Barrier (kcal/mol) | Product Stability |

|---|---|---|

| ·NH₂ + ·C≡N–NO | ~15 | Moderate |

| ·CH₃ + ·C≡N–NO | ~20 | Low |

Q & A

Q. What laboratory protocols are recommended for synthesizing nitrosocyanamide while minimizing unintended byproducts?

this compound synthesis typically involves nitrosation reactions under controlled acidic conditions. To minimize byproducts:

- Use stoichiometric control of nitrosating agents (e.g., nitrous acid) to avoid over-nitrosation.

- Maintain low temperatures (0–5°C) to reduce thermal decomposition risks.

- Monitor reaction progress via HPLC or UV-Vis spectroscopy to detect intermediates like cyanamide or nitrosamine precursors .

- Implement inert gas purging (e.g., nitrogen) to prevent oxidation side reactions.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies should include:

- Accelerated degradation testing : Expose the compound to extreme pH (1–13) and temperatures (25–60°C) and quantify degradation products via LC-MS.

- Kinetic modeling : Calculate degradation rate constants (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions .

- Structural analysis : Use FTIR or NMR to identify decomposition pathways (e.g., denitrosation or hydrolysis).

Q. Table 1: Example Stability Data for this compound

| Condition | Degradation Rate (k, h⁻¹) | Major Byproduct |

|---|---|---|

| pH 3, 25°C | 0.002 | Cyanamide |

| pH 7, 40°C | 0.015 | Ammonia + CO₂ |

| pH 10, 60°C | 0.12 | Nitrous oxide (N₂O) |

Advanced Research Questions

Q. How can conflicting data on this compound’s carcinogenic potential be reconciled in toxicological studies?

Contradictions often arise from:

- Dose-response variability : Low-dose chronic exposure may not align with high-dose acute studies. Use probabilistic risk assessment models to extrapolate outcomes .

- Matrix effects : Presence of co-formulants (e.g., excipients) in drug formulations may alter bioavailability. Conduct comparative studies using pure vs. formulated this compound .

- Species-specific metabolism : Rodent models may overpredict human risk. Integrate in vitro human hepatocyte assays to validate findings .

Q. What analytical challenges arise in detecting trace this compound impurities in active pharmaceutical ingredients (APIs)?

Key challenges include:

- Sensitivity : Regulatory limits for nitrosamines (e.g., EMA’s AI limit of 18 ng/day) require detection methods with sub-ppb sensitivity. Use GC-MS with headspace analysis or LC-HRMS for quantification .

- Matrix interference : Co-eluting compounds in APIs may mask this compound signals. Optimize sample preparation (e.g., solid-phase extraction) and employ tandem mass spectrometry (MS/MS) .

- Method validation : Ensure compliance with ICH Q2(R1) guidelines for precision, accuracy, and robustness .

Q. How should researchers design studies to address regulatory requirements for this compound in drug formulations?

- Risk assessment frameworks : Follow EMA’s stepwise approach: (1) Risk evaluation (identify nitrosamine precursors in synthesis pathways), (2) Confirmatory testing (validate absence via LC-HRMS), and (3) Control strategies (modify synthesis routes to eliminate nitrosating agents) .

- Documentation : Include structural rationale for this compound’s reactivity and stability in regulatory submissions, referencing literature on analogous nitrosamines .

Q. Table 2: Key Regulatory Guidelines for this compound

Methodological Guidance

Q. What strategies optimize the reproducibility of this compound-related experiments?

- Standardized protocols : Predefine reaction conditions (e.g., molar ratios, pH) and document deviations.

- Blinded analysis : Assign independent teams for synthesis and quantification to reduce bias .

- Data triangulation : Cross-validate results using multiple analytical techniques (e.g., NMR + LC-MS) .

Q. How can researchers structure grant proposals to investigate this compound’s mechanistic pathways?

- Hypothesis-driven aims : Example: “Elucidate the role of this compound in free radical-mediated DNA alkylation using in vitro models.”

- Innovation emphasis : Highlight gaps in existing literature (e.g., limited data on metabolic pathways) and propose novel methodologies (e.g., CRISPR-Cas9 gene editing to study mutagenicity) .

- Budget justification : Allocate funds for high-resolution mass spectrometry and in vivo toxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.